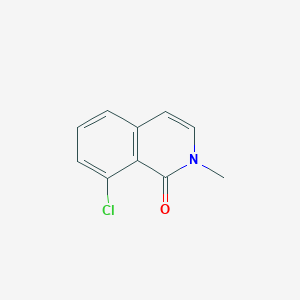

8-Chloro-2-methylisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-2-methylisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-12-6-5-7-3-2-4-8(11)9(7)10(12)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFQVMADRMYNSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Chloro 2 Methylisoquinolin 1 2h One and Its Analogues

Classical Approaches to Isoquinolinone Core Synthesis

Traditional methods for constructing the isoquinolinone core have long been the bedrock of heterocyclic chemistry, providing fundamental routes to this important scaffold.

Pomeranz–Fritsch-like Cyclization Methods

The Pomeranz–Fritsch reaction, a cornerstone in isoquinoline (B145761) synthesis, involves the acid-catalyzed cyclization of a benzalaminoacetal. nih.gov This method, in principle, can be adapted for the synthesis of substituted isoquinolin-1(2H)-ones. The general mechanism proceeds through the condensation of a substituted benzaldehyde (B42025) with an aminoacetaldehyde dialkyl acetal (B89532) to form a Schiff base. Subsequent treatment with a strong acid induces cyclization and aromatization to furnish the isoquinoline ring system. nih.gov

While direct synthesis of 8-Chloro-2-methylisoquinolin-1(2H)-one via a classical Pomeranz–Fritsch approach is not extensively documented in readily available literature, the synthesis of related substituted isoquinolines highlights its potential. For instance, the reaction of 2-chloroaniline (B154045) with crotonaldehyde (B89634) can yield 8-chloro-2-methylquinoline, a related heterocyclic system. nih.gov The successful synthesis of various isoquinoline derivatives by this method underscores its versatility, with the choice of substituted benzaldehyde and amine being crucial for the final product's structure.

A general representation of a Pomeranz-Fritsch-like reaction is depicted below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| Substituted Benzaldehyde | Aminoacetaldehyde dialkyl acetal | Acid catalyst (e.g., H₂SO₄) | Substituted Isoquinoline |

Bischler-Napieralski Cyclodehydration Strategies

The Bischler-Napieralski reaction is another classical and widely employed method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines or isoquinolinones. mdpi.com This reaction typically involves the intramolecular cyclodehydration of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). mdpi.com

A potential pathway to an 8-chloro-isoquinolinone core using this methodology could start from a suitably substituted N-formyl-2-phenyl-acetamide. For example, the cyclization of N-formyl-2-(m-chloro-phenyl)-acetamide has been reported to yield 8-chloro-2H-3-isoquinolone. google.com This intermediate possesses the key 8-chloro-isoquinolinone skeleton, which could then be subjected to N-methylation to afford the target compound. The choice of the starting β-arylethylamide is critical, as the substitution pattern on the aromatic ring dictates the final position of the substituents on the isoquinolinone core.

The general conditions for a Bischler-Napieralski reaction are summarized in the following table:

| Starting Material | Reagent | Product |

| β-arylethylamide | Dehydrating agent (e.g., POCl₃, PPA) | 3,4-Dihydroisoquinoline |

Modern Catalytic and Stereoselective Synthesis of Isoquinolinones

Contemporary organic synthesis has seen a surge in the development of catalytic methods, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

Rhodium(III)-Catalyzed Coupling/Cyclization Reactions

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the construction of complex heterocyclic systems, including isoquinolinones. These reactions often proceed via a directed C-H functionalization, where a directing group on the substrate guides the metal catalyst to a specific C-H bond for activation and subsequent annulation with a coupling partner, such as an alkyne or alkene.

While a specific application of this method for the direct synthesis of 8-Chloro-2-methylisoquinolin-1(2H)-one is not prominently reported, the synthesis of various substituted isoquinolinones demonstrates the potential of this strategy. The general approach involves the reaction of a substituted benzamide, bearing a directing group, with a suitable coupling partner in the presence of a rhodium(III) catalyst. This methodology allows for the regioselective construction of the isoquinolinone core under relatively mild conditions.

Palladium-Mediated Coupling Approaches

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. The Suzuki-Miyaura coupling, in particular, has been successfully employed in the functionalization of pre-existing chloro-substituted isoquinolinone scaffolds.

A notable example is the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones, which utilizes (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one as a key starting material. mdpi.com In this synthesis, the chloro group at the 8-position of the isoquinolinone ring is coupled with a pyrimidinylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a base. mdpi.com This demonstrates the feasibility of using palladium-catalyzed methods to introduce diverse substituents at the 8-position of the isoquinolinone core.

A representative Suzuki-Miyaura coupling reaction for the derivatization of an 8-chloro-isoquinolinone is outlined below:

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | (2-methoxypyrimidin-5-yl)boronic acid | Pd(PPh₃)₂Cl₂ / Sphos / K₂CO₃ | (S)-3-(1-aminoethyl)-8-(2-methoxypyrimidin-5-yl)-2-phenylisoquinolin-1(2H)-one |

Derivatization and Functionalization Strategies of the Isoquinolinone Scaffold

The functionalization of a pre-formed isoquinolinone core is a crucial strategy for the generation of diverse analogues for structure-activity relationship studies. For the 8-chloro-isoquinolinone scaffold, the chlorine atom serves as a versatile handle for various transformations.

As demonstrated in the palladium-mediated coupling approaches, the chloro group at the 8-position can be readily substituted via cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl moieties. mdpi.com Furthermore, nucleophilic aromatic substitution reactions on chloro-substituted quinolinones and isoquinolinones can provide access to a range of derivatives. For instance, the chloro group in 4-chloro-8-methylquinolin-2(1H)-one, an isomer of the target compound, has been shown to undergo nucleophilic displacement with various nucleophiles. mdpi.com

Additionally, the nitrogen atom of the lactam can be functionalized, for example, through N-alkylation. The synthesis of N-methyl-2H-3-isoquinolone from 2H-3-isoquinolone illustrates a typical N-methylation procedure. google.com This transformation is crucial for obtaining the 2-methyl substitution present in the target compound.

The synthesis of various 8-substituted quinoline (B57606) and isoquinoline derivatives, such as 8-hydroxyquinolines and 8-aminoquinolines, from their corresponding chloro-precursors further highlights the synthetic utility of the chloro-substituent in derivatization strategies. nih.govscholaris.ca

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental process in the synthesis of many heterocyclic compounds, including isoquinolines and their derivatives. In the context of isoquinoline synthesis, these reactions primarily occur on the benzene (B151609) ring portion of the molecule, which is more electron-rich compared to the pyridine (B92270) ring. quimicaorganica.org The positions most favorable for electrophilic attack are typically C5 and C8, a preference dictated by the stability of the resulting cationic intermediates. quimicaorganica.org

While direct electrophilic substitution on a pre-formed 8-Chloro-2-methylisoquinolin-1(2H)-one is less common for building the primary chloro-substituent, electrophilic cyclization reactions are a key strategy for constructing the isoquinoline ring itself. For instance, the cyclization of o-(1-alkynyl)benzaldehydes or related iminoalkynes can be initiated by an electrophile. nih.gov In these reactions, reagents like iodine (I₂), iodine monochloride (ICl), or sources of electrophilic selenium or sulfur can trigger the ring-closing process to yield substituted isoquinolines. nih.gov

A general representation of an electrophilic cyclization to form a substituted isoquinoline is shown below:

Scheme 1: Electrophilic cyclization of an iminoalkyne.

This methodology allows for the introduction of various substituents onto the isoquinoline core, depending on the nature of the starting alkyne and the electrophile used.

Nucleophilic Substitution Reactions and Michael Additions

Nucleophilic Substitution Reactions

Nucleophilic substitution is a powerful tool for modifying the isoquinolinone skeleton, particularly when a good leaving group, such as a halogen, is present. wikipedia.org In the case of chloro-substituted isoquinolinones, the chlorine atom can be displaced by a variety of nucleophiles. mdpi.com Nucleophilic substitution reactions on the hetero-ring of isoquinoline preferentially occur at the 1-position. shahucollegelatur.org.in

For example, in the synthesis of analogues, a chloro group can be substituted by amines, alkoxides, or other nucleophiles to introduce diverse functionalities. The reactivity of chloroquinolines in nucleophilic substitution reactions can be influenced by the reaction conditions, with some reactions showing acid or base catalysis. researchgate.net The reaction of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with various pyrimidinyl boronic acids in a Suzuki-Miyaura coupling reaction, which proceeds via a mechanism involving nucleophilic attack on a palladium complex, demonstrates the utility of the chloro-substituent as a handle for further functionalization. mdpi.com

Michael Additions

The Michael addition, or conjugate addition, is a widely used method for forming carbon-carbon bonds. wikipedia.org In the synthesis of isoquinoline derivatives, Michael additions can be employed to construct the heterocyclic ring system. For example, the addition of a nucleophile to an α,β-unsaturated carbonyl compound can be a key step in building up the carbon skeleton necessary for cyclization into the isoquinolone core. acs.org

Acylation and Amidation Techniques for Side Chain Introduction

The introduction of side chains via acylation and amidation reactions is crucial for creating a diverse range of isoquinolinone analogues. These reactions typically involve the functionalization of a pre-existing group on the isoquinolinone core.

Acylation

Acylation reactions can be used to introduce acyl groups onto nucleophilic sites of the isoquinolinone structure. For example, if an amino or hydroxyl group is present on the molecule, it can be acylated using an acyl chloride or anhydride (B1165640) in the presence of a base. This is a common strategy for synthesizing amides and esters.

Amidation

Amidation techniques are essential for forming amide bonds, which are prevalent in many biologically active molecules. The side-chain amide groups of amino acids like asparagine and glutamine play significant roles in protein structure and interactions. nih.gov In the synthesis of isoquinolinone derivatives, an existing carboxylic acid functionality can be converted to an amide by reaction with an amine using a coupling agent. Alternatively, an amino group on the isoquinolinone ring can be acylated to form an amide side chain.

A pertinent example is the Poindexter synthesis of 3-substituted isoquinolones, which involves the addition of nitriles to o-tolylbenzamide dianions. harvard.edu This method highlights the use of amide functionalities in the construction of the isoquinolone ring itself.

Green Chemistry Principles in the Synthesis of 8-Chloro-2-methylisoquinolin-1(2H)-one Derivatives

The application of green chemistry principles to the synthesis of isoquinolones and their derivatives is an area of growing importance. rsc.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Several strategies have been developed that align with green chemistry goals:

Use of Greener Solvents: One approach involves replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents. For example, water has been used as a solvent for the Rh(III)-catalyzed synthesis of isoquinolones from N-alkyl benzamides and alkynes, with the product precipitating out of the aqueous solution. rsc.org Polyethylene glycol (PEG-400) has also been employed as a biodegradable and recyclable solvent for the synthesis of isoquinoline derivatives. niscpr.res.in

Catalysis: The use of catalysts, particularly those that are recyclable and can operate under mild conditions, is a cornerstone of green chemistry. Ruthenium(II) and Rhodium(III) catalysts have been effectively used in isoquinoline and isoquinolone synthesis. rsc.orgniscpr.res.in Transition metal-free protocols, such as iodine-promoted intramolecular iodoamidation of alkynes, have also been developed to avoid the use of potentially toxic metals. rsc.org

Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product have a high atom economy. The iodine-promoted synthesis of isoquinolones from o-alkynylaldehydes is an example of an atom-economical reaction. rsc.org

Energy Efficiency: Developing reactions that can be conducted at lower temperatures or under visible light can significantly reduce energy consumption. acs.org

The following table summarizes some green chemistry approaches relevant to the synthesis of isoquinolone derivatives.

| Green Chemistry Principle | Application in Isoquinolone Synthesis | Reference |

| Use of Greener Solvents | Rh(III)-catalyzed synthesis in water. | rsc.org |

| Ru(II)/PEG-400 as a recyclable catalytic system. | niscpr.res.in | |

| Catalysis | Transition metal- and base-free iodine-promoted synthesis. | rsc.org |

| Rh(III)-catalyzed C-H activation/annulation. | rsc.org | |

| Atom Economy | Iodine-promoted atom-economical iodoamidation. | rsc.org |

| Energy Efficiency | Visible-light-catalyzed synthesis of isoquinolines. | acs.org |

Mechanistic Investigations of Biological Activities of 8 Chloro 2 Methylisoquinolin 1 2h One Preclinical & Molecular Level

Molecular Target Identification and Elucidation

Identifying the precise molecular targets is a critical step in characterizing the pharmacological profile of a compound. This process involves a range of biochemical and cellular assays to determine which enzymes, receptors, or other biomolecules the compound interacts with.

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism of action for many biologically active compounds. nih.gov Studies in this area would investigate whether 8-Chloro-2-methylisoquinolin-1(2H)-one can modulate the activity of key enzymes. Potential targets for isoquinoline-based scaffolds include enzymes involved in DNA replication, microbial biosynthesis, and cellular signaling.

DNA Topoisomerase IIα: This enzyme is essential for managing DNA tangles and supercoils during replication and transcription. wikipedia.org It functions by creating transient double-strand breaks to allow DNA strands to pass through each other. wikipedia.orgwikipedia.org The activity of Topoisomerase II is ATP-dependent and crucial for chromosome disentanglement. wikipedia.org In eukaryotes, Topoisomerase II is considered the primary enzyme for relaxing helical tension in nucleosomal DNA, their natural substrate. embopress.org Its inhibition can lead to the disruption of DNA metabolism and is a key target in chemotherapy. wikipedia.orgwikipedia.orgnih.gov

E. coli MurB: This enzyme is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of MurB would disrupt this process, leading to antibacterial effects.

14α-lanosterol demethylase (CYP51): A member of the cytochrome P450 superfamily, this enzyme is a key player in the biosynthesis of sterols like ergosterol in fungi and cholesterol in animals. wikipedia.orgwikipedia.org It catalyzes the removal of the C-14α-methyl group from lanosterol. wikipedia.org Because ergosterol is fundamental to the integrity of fungal cell membranes, CYP51 is a major target for the development of antifungal drugs. wikipedia.orgnih.gov The 8-double bond of lanosterol plays a significant role in the enzyme-substrate interaction. nih.gov

Inducible Nitric Oxide Synthase (iNOS): This enzyme is responsible for producing nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes, including inflammation and immune responses. Modulation of iNOS activity can have significant therapeutic implications.

Receptor Binding Affinity and Selectivity Profiling

Beyond enzyme inhibition, a compound may exert its effects by binding to specific cellular receptors. Receptor binding assays are used to determine the affinity (how strongly the compound binds) and selectivity (whether it binds to a specific receptor or multiple receptors) of a compound. For instance, studies on sigma receptors have shown that even modest structural changes to a molecule can significantly affect its binding affinity and selectivity for different receptor subtypes (e.g., sigma-1 vs. sigma-2). nih.gov Such profiling is crucial for understanding a compound's potential therapeutic effects and off-target interactions. Specific binding affinity data for 8-Chloro-2-methylisoquinolin-1(2H)-one is not detailed in the available research.

Modulation of Cellular Pathways and Signaling Cascades

By binding to a receptor or inhibiting an enzyme, a compound can modulate entire cellular pathways and signaling cascades. For example, the inhibition of Lanosterol 14α-demethylase (CYP51) can be combined with the inhibition of Heat Shock Protein 90 (Hsp90) to create a synergistic antifungal effect, effectively blocking pathways related to fungal virulence and survival. nih.gov Identifying which pathways are affected by 8-Chloro-2-methylisoquinolin-1(2H)-one is essential for a complete understanding of its biological function.

Structure-Activity Relationship (SAR) Studies on 8-Chloro-2-methylisoquinolin-1(2H)-one Derivatives

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound correlates with its biological activity. By synthesizing and testing various derivatives, researchers can identify which parts of the molecule are essential for its function.

Impact of Substituent Variation on Biological Activity

The type and position of chemical groups (substituents) on a core structure can dramatically alter its biological properties. The introduction of a chlorine atom, for example, can substantially improve the intrinsic biological activity of a molecule. eurochlor.org This is a common strategy in drug design, where halogen atoms are used to modulate a compound's efficacy. eurochlor.org

Comparing 8-Chloro-2-methylisoquinolin-1(2H)-one with its structural analogs helps to illustrate the impact of substituent changes. For example, replacing the chloro group at the 8-position with a bromo group results in 8-Bromo-2-methylisoquinolin-1(2H)-one, a compound with a different molecular weight and potentially altered physicochemical properties that could influence its biological activity. More complex modifications, such as the addition of a phenyl group at the 2-position and a purine-containing side chain at the 3-position, create significantly different derivatives with unique biological profiles. reagentia.eu

| Compound Name | Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 8-Chloro-2-methylisoquinolin-1(2H)-one | Isoquinolinone Core | -Cl at C8, -CH₃ at N2 | C₁₀H₈ClNO | 193.63 |

| 8-Bromo-2-methylisoquinolin-1(2H)-one | Isoquinolinone Core | -Br at C8, -CH₃ at N2 | C₁₀H₈BrNO | 238.08 |

| 1(2H)-Isoquinolinone, 8-chloro-2-phenyl-3-[(1S)-1-(9H-purin-6-ylamino)ethyl]- reagentia.eu | Isoquinolinone Core | -Cl at C8, Phenyl at N2, Purinyl-ethyl-amino at C3 | C₂₄H₁₉ClN₆O | 454.91 |

Positional Isomerism and Stereochemical Effects on Activity

The specific location of a substituent on a molecule (positional isomerism) is critical for its interaction with biological targets. nih.gov A classic example is the comparison between 8-Chloro-2-methylisoquinolin-1(2H)-one and its positional isomer, 3-chloro-2-methylisoquinolin-1(2H)-one. nih.gov Although they have the same molecular formula and weight, the different placement of the chlorine atom (at position 8 versus position 3) leads to a different chemical structure, which can result in distinct biological activities.

| Compound Name | Chlorine Position | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|

| 8-Chloro-2-methylisoquinolin-1(2H)-one | C8 | C₁₀H₈ClNO | 193.63 | - |

| 3-chloro-2-methylisoquinolin-1(2H)-one | C3 | C₁₀H₈ClNO | 193.63 | nih.gov |

Furthermore, stereochemistry—the three-dimensional arrangement of atoms—plays a pivotal role in biological function. nih.gov Many biological targets, such as enzymes and receptors, are chiral, meaning they can distinguish between different stereoisomers of a compound. This can lead to significant differences in potency and efficacy, with one isomer often being much more active than another. nih.gov

Exploration of Pharmacophoric Features within the Isoquinolinone Core

The pharmacophoric features of the isoquinolinone core are crucial for its interaction with biological targets. For inhibitors of the STAT3 protein, a key interaction is the binding to the SH2 domain, which prevents STAT3 dimerization and subsequent activation. A pharmacophore model for STAT3 inhibitors typically includes hydrogen bond donors and acceptors, as well as hydrophobic and aromatic features that complement the binding site of the SH2 domain.

While a specific pharmacophore model for 8-Chloro-2-methylisoquinolin-1(2H)-one has not been detailed in the available literature, models constructed for other STAT3 inhibitors can provide insights. These models often highlight the importance of specific structural motifs that allow for critical interactions within the STAT3 SH2 domain. The isoquinolinone scaffold, with its aromatic rings and carbonyl group, likely contributes to the necessary hydrophobic and hydrogen bonding interactions required for inhibitory activity. The chlorine atom at the 8-position and the methyl group at the 2-position of 8-Chloro-2-methylisoquinolin-1(2H)-one are expected to modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for the STAT3 target.

In Vitro Biological Profiling in Research Models (e.g., Cell Line Studies, Bacterial Strains, Fungal Strains)

Antimicrobial Activity Studies (Antibacterial, Antifungal)

The broad class of isoquinoline (B145761) alkaloids has been a source of compounds with antimicrobial properties. Various derivatives have been synthesized and tested against a range of bacterial and fungal strains, demonstrating the potential of the isoquinoline scaffold in developing new antimicrobial agents.

Antibacterial Activity: Research into novel isoquinoline derivatives has shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have exhibited significant bactericidal activity nih.gov. Another study highlighted a new class of alkynyl isoquinolines with strong bactericidal effects against a variety of Gram-positive bacteria, including methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA and VRSA) strains mdpi.com. While these studies did not specifically test 8-Chloro-2-methylisoquinolin-1(2H)-one, they suggest that the isoquinoline core is a promising framework for antibacterial drug discovery nih.govmdpi.cominternationalscholarsjournals.comresearchgate.net.

Antifungal Activity: Several isoquinoline derivatives have also been evaluated for their antifungal effects. Chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters of tetrahydroisoquinoline, have demonstrated notable antifungal activity nih.gov. A study on various isoquinoline alkaloids showed significant antifungal activity at a concentration of 8 µg/ml, although they displayed no significant antibacterial effects researchgate.net. The antifungal activity of 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) has been attributed to its ability to damage the fungal cell wall mdpi.com. As with antibacterial studies, specific data for 8-Chloro-2-methylisoquinolin-1(2H)-one is not available, but the general antifungal potential of chlorinated isoquinoline derivatives is evident.

Table 1: Examples of Antimicrobial Activity in Isoquinoline Derivatives This table presents data for related isoquinoline compounds to illustrate the general antimicrobial potential of this chemical class, as specific data for 8-Chloro-2-methylisoquinolin-1(2H)-one is not available.

| Compound Type | Organism | Activity | Reference |

|---|---|---|---|

| Alkynyl Isoquinolines | S. aureus (including MRSA and VRSA) | Bactericidal | mdpi.com |

| Halogenated Phenyl and Phenethyl Carbamate THIQs | Various Bacteria | Remarkable bactericidal activity | nih.gov |

| Chlorinated Tetrahydroisoquinoline Esters | Various Fungi | Greatest antifungal activity | nih.gov |

| Various Isoquinoline Alkaloids | Candida albicans | Significant antifungal activity (8 µg/ml) | researchgate.net |

Antitumor/Anticancer Activity in Cancer Cell Lines

The most direct preclinical data for 8-Chloro-2-methylisoquinolin-1(2H)-one relates to its potential as an anticancer agent through the inhibition of the STAT3 signaling pathway. Constitutive activation of STAT3 is a hallmark of many human malignancies, making it an attractive target for cancer therapy nih.govnih.gov.

The compound 8-Chloro-2-methylisoquinolin-1(2H)-one has been specifically identified as an inhibitor of STAT3. Inhibition of the STAT3 pathway can disrupt the transcription of genes involved in cell proliferation, survival, and migration, leading to an antitumor effect nih.gov. Preclinical studies on other STAT3 inhibitors have demonstrated their ability to sensitize cancer cells to chemotherapy and induce apoptosis nih.govnih.gov. For example, the inhibition of STAT3 has been shown to suppress the proliferation of retinoblastoma cells oncotarget.com.

While specific cell line data for 8-Chloro-2-methylisoquinolin-1(2H)-one is not publicly available, the antitumor potential of the broader class of isoquinoline derivatives has been documented. For instance, a series of 8-phenylaminopyrimido[4,5-c]isoquinoline-7,10-quinone derivatives were evaluated against various cancer cell lines nih.gov. Similarly, chloroalkyl 1H-benz[de]isoquinoline-1,3-diones have shown significant antineoplastic activity in numerous human tumor cell lines researchgate.net. Another quinoline (B57606) derivative, 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one, exhibited antiproliferative activities against several human CNS cancer cell lines mdpi.com.

Table 2: Examples of Antitumor Activity in Isoquinoline and Related Derivatives This table includes information on related compounds to provide context for the potential anticancer activity of 8-Chloro-2-methylisoquinolin-1(2H)-one.

| Compound Class | Proposed Mechanism | Cell Lines | Reference |

|---|---|---|---|

| 8-Chloro-2-methylisoquinolin-1(2H)-one | STAT3 Inhibition | Not specified | (Implied from patent literature) |

| 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters | STAT3 Pathway Inhibition | U266 | nih.gov |

| 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one | Antiproliferative | Human CNS cell lines (SF-268, U251, SNB-75, etc.) | mdpi.com |

| Chloroalkyl 1H-benz[de]isoquinoline-1,3-diones | Cytotoxicity, Apoptosis Induction | Leukemia, Lymphoma, Colon, Liver, Prostate, Breast, Neuroblastoma, Ovary cell lines | researchgate.net |

Antiviral and Antiparasitic Research

The isoquinoline alkaloid family has been investigated for a wide range of biological activities, including antiviral and antiparasitic effects.

Antiviral Research: Naturally occurring isoquinoline alkaloids have demonstrated potential against a diverse array of viruses nih.gov. For example, berberine, a protoberberine alkaloid, has shown activity against HIV, HSV, and other viruses nih.gov. A study evaluating 33 different isoquinoline alkaloids found that they exhibited selective inhibition against the Parainfluenza virus (PI-3), an RNA virus, but were inactive against the DNA virus Herpes simplex (HSV) researchgate.net. More specifically, isoquinolone derivatives have been identified as inhibitors of influenza A and B viruses by targeting the viral polymerase activity nih.gov. While these findings are promising for the isoquinoline class of compounds, no specific antiviral studies have been reported for 8-Chloro-2-methylisoquinolin-1(2H)-one.

Antiparasitic Research: The antiparasitic potential of isoquinoline alkaloids has also been a subject of research. A comprehensive review highlighted the screening of various types of isoquinoline alkaloids as potential lead compounds for new antiparasitic agents eurekaselect.comresearchgate.net. However, specific studies detailing the antiparasitic activity of 8-Chloro-2-methylisoquinolin-1(2H)-one are not available in the current literature. The broad bioactivity of the isoquinoline scaffold suggests that this could be a potential area for future investigation.

Computational and Theoretical Studies of 8 Chloro 2 Methylisoquinolin 1 2h One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to investigate electronic structure, molecular orbital energies, and reactivity maps.

While specific DFT studies on 8-Chloro-2-methylisoquinolin-1(2H)-one are not prominently documented, the methodologies are well-established from research on related heterocyclic systems. For instance, quantum chemical calculations have been employed to analyze linkages within 1,2,3-triazole-8-quinolinol hybrids using Gaussian software with various basis sets (B3LYP, HF, and M062X). Such studies for 8-Chloro-2-methylisoquinolin-1(2H)-one would involve optimizing its 3D geometry and calculating key electronic descriptors.

A molecular electrostatic potential (MEP) map could be generated to visualize the electron density distribution. The MEP is a valuable tool for predicting how the molecule might interact with biological receptors, highlighting regions susceptible to electrophilic and nucleophilic attack. For 8-Chloro-2-methylisoquinolin-1(2H)-one, the electronegative chlorine and oxygen atoms would likely be regions of negative potential, attractive to electrophiles, while the aromatic rings would present areas for π-π stacking interactions.

Table 1: Illustrative Quantum Chemical Descriptors for 8-Chloro-2-methylisoquinolin-1(2H)-one

| Descriptor | Hypothetical Value | Significance |

| EHOMO (eV) | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO (eV) | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 4.7 | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 3.2 | Measures the molecule's overall polarity. |

| Electron Affinity (eV) | 1.5 | Energy released when an electron is added. |

| Ionization Potential (eV) | 8.0 | Energy required to remove an electron. |

Note: The values in this table are hypothetical and serve as an illustration of what a quantum chemical calculation would yield.

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to screen potential drug candidates against protein targets. The isoquinolin-1(2H)-one scaffold is a known pharmacophore in compounds targeting various biological entities, including cancer cells. For example, Duvelisib, an anticancer drug, contains a 2-phenylisoquinolin-1(2H)-one structure.

Given the structural similarities to other bioactive quinolines and isoquinolines, 8-Chloro-2-methylisoquinolin-1(2H)-one could be docked against a range of potential targets. Studies on quinazoline (B50416) analogues have used docking to explore interactions with the epidermal growth factor receptor (EGFR). Similarly, docking investigations on 1,2,3-triazole-8-quinolinol hybrids have been conducted to assess their binding affinities with target proteins.

A docking study for 8-Chloro-2-methylisoquinolin-1(2H)-one would involve preparing its 3D structure and docking it into the active site of a chosen protein. The output would be a binding affinity score (e.g., in kcal/mol) and a visual representation of the binding pose, showing interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking.

Table 2: Potential Biological Targets and Illustrative Docking Scores

| Target Protein | Therapeutic Area | Rationale for Selection | Illustrative Binding Affinity (kcal/mol) |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Quinazoline/isoquinoline (B145761) scaffolds are known EGFR inhibitors. | -8.5 |

| Glioma-associated oncogene 1 (GLI1) | Cancer | 8-hydroxyquinolines have shown to be GLI1 inhibitors. | -7.9 |

| MDM2 Protein | Cancer | A target for various small molecule inhibitors. | -7.2 |

| Bacterial DNA Gyrase | Antibacterial | Quinolone core is classic in antibacterial agents. | -8.1 |

Note: Binding affinities are illustrative and would need to be determined by actual docking calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 8-Chloro-2-methylisoquinolin-1(2H)-one Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are built by calculating molecular descriptors (physicochemical, topological, electronic, etc.) and using statistical methods to find a correlation with an observed activity.

No specific QSAR models for 8-Chloro-2-methylisoquinolin-1(2H)-one analogues were found. However, the methodology has been successfully applied to related structures. Studies on quinazoline derivatives have used QSAR to predict cytotoxic activity against breast cancer cell lines. Another study developed QSAR models to predict the toxicity of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives.

To develop a QSAR model for analogues of 8-Chloro-2-methylisoquinolin-1(2H)-one, one would first need a dataset of compounds with measured biological activity (e.g., IC₅₀ values). Then, various molecular descriptors would be calculated for each analogue.

Table 3: Relevant Molecular Descriptors for QSAR of Isoquinolinone Analogues

| Descriptor Class | Example Descriptors | Information Provided |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties and size. |

| Topological | Wiener index, Balaban index | Describes molecular branching and connectivity. |

| Geometrical | Molecular surface area, Molecular volume | Relates to the 3D shape and size of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies | Describes electronic distribution and reactivity. |

| Physicochemical | LogP (lipophilicity), Molar refractivity | Relates to solubility, permeability, and distribution. |

Using these descriptors, a statistical method like Multiple Linear Regression (MLR) could generate an equation to predict the activity of new, unsynthesized analogues.

Conformational Analysis and Molecular Dynamics Simulations

While docking predicts a static binding pose, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule and its complex with a receptor over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how the complex behaves in a simulated physiological environment.

For 8-Chloro-2-methylisoquinolin-1(2H)-one, a conformational analysis would first identify its low-energy shapes. Subsequently, an MD simulation of the compound bound to a target protein (identified through docking) could be performed. Such simulations, which have been used for compounds like oritavancin (B1663774) and methyl β-D-galactopyranoside analogs, can assess the stability of the binding pose, identify key stable interactions, and calculate the binding free energy. The results can validate docking predictions and provide a more realistic view of the ligand-receptor interaction.

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational methods to analyze large chemical datasets. Virtual screening is a key application, where large libraries of compounds are computationally evaluated for their potential to bind to a biological target. This approach is much faster and more cost-effective than traditional high-throughput screening.

Structure-based virtual screening, which uses docking, could be employed to screen libraries for compounds with a similar binding profile to 8-Chloro-2-methylisoquinolin-1(2H)-one. A successful virtual screening approach was used to identify an 8-hydroxyquinoline (B1678124) as a small molecule inhibitor of GLI1. In that study, a computational screening approach identified compounds that bind directly to GLI1, which were then validated experimentally.

Alternatively, ligand-based virtual screening could be used. If 8-Chloro-2-methylisoquinolin-1(2H)-one were found to be active, its structure could be used as a template to search for other molecules with similar 2D or 3D features, with the hypothesis that they will have similar biological activity.

Research Applications and Potential As Molecular Probes

Development of 8-Chloro-2-methylisoquinolin-1(2H)-one as a Chemical Biology Tool

While direct studies on 8-Chloro-2-methylisoquinolin-1(2H)-one as a standalone chemical biology tool are not extensively documented, its role is primarily as a foundational structure for creating more complex molecules. Chemical biology often requires molecules that can be modified to incorporate reporter tags, photo-crosslinkers, or affinity handles for target identification and mechanistic studies. The chloro- and methyl-substituents on the isoquinolinone core provide specific points for chemical modification, making it a suitable starting material for the development of such tools. The general approach involves using a core scaffold like 8-Chloro-2-methylisoquinolin-1(2H)-one and functionalizing it to probe biological systems. nih.gov

Utility as a Scaffold for Rational Drug Design (Preclinical)

The primary preclinical application of 8-Chloro-2-methylisoquinolin-1(2H)-one is its use as a scaffold in rational drug design. The isoquinolin-1(2H)-one nucleus is a key structural feature in several biologically active compounds, including some with anticancer properties. nih.gov For instance, the related compound, (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, which shares the 8-chloro-isoquinolin-1(2H)-one core, has been utilized as a key intermediate in the synthesis of novel derivatives with potential antitumor activities. nih.gov

In one study, (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one was used in Suzuki-Miyaura coupling reactions to synthesize a series of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinoline-1(2H)-ones. nih.gov These newly synthesized compounds were then evaluated for their cytotoxic activity against several cancer cell lines. The introduction of various pyrimidine (B1678525) motifs at the C-8 position of the isoquinolinone ring was found to enhance the antitumor activities of the resulting molecules. nih.gov

The table below summarizes the in vitro cytotoxic activities (IC₅₀ values) of some of these synthesized derivatives against different cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

| 3a | MDA-MB-231 | > 100 |

| HeLa | > 100 | |

| HepG2 | > 100 | |

| 3b | MDA-MB-231 | 75.3 |

| HeLa | 82.1 | |

| HepG2 | 95.4 | |

| 3c | MDA-MB-231 | 68.4 |

| HeLa | 75.3 | |

| HepG2 | 88.2 | |

| 3d | MDA-MB-231 | 55.3 |

| HeLa | 62.5 | |

| HepG2 | 78.1 | |

| 3e | MDA-MB-231 | 48.7 |

| HeLa | 55.3 | |

| HepG2 | 65.4 |

Data sourced from a study on the synthesis and cell toxicity activities of novel (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones. nih.gov

This demonstrates the utility of the 8-chloro-isoquinolinone scaffold in generating libraries of compounds for preclinical screening. The process of modifying a lead compound to improve its pharmacological properties is a cornerstone of preclinical drug discovery. nih.gov

Applications in Material Science Research

Currently, there is no widely available information detailing the specific applications of 8-Chloro-2-methylisoquinolin-1(2H)-one in material science research. However, quinoline (B57606) and isoquinoline (B145761) derivatives, in general, have been investigated for applications in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors due to their electronic and photophysical properties. nih.gov

Use in Mechanistic Studies for Target Validation

The process of target validation is crucial in drug discovery to confirm that modulating a specific biological target with a small molecule will have the desired therapeutic effect. nih.govnih.gov While 8-Chloro-2-methylisoquinolin-1(2H)-one itself is not directly used for target validation, its derivatives are. For example, after identifying that derivatives of the 8-chloro-isoquinolinone scaffold exhibit anticancer activity, subsequent mechanistic studies would be required to identify the specific protein target or targets responsible for this effect. nih.govnih.gov

These studies might involve techniques such as:

Affinity Chromatography: Immobilizing a derivative of 8-Chloro-2-methylisoquinolin-1(2H)-one on a solid support to capture its binding partners from cell lysates.

Proteomics Approaches: Using quantitative proteomics to identify changes in protein expression or post-translational modifications in cells treated with the active compound. nih.gov

Genetic Approaches: Employing techniques like RNA interference (RNAi) or CRISPR-Cas9 to knock down potential targets and see if it phenocopies the effect of the compound. nih.gov

By serving as the foundational structure for molecules that are active in cell-based assays, 8-Chloro-2-methylisoquinolin-1(2H)-one indirectly contributes to mechanistic studies and the broader goal of target validation in chemical biology and drug discovery. nih.gov

Future Research Directions and Challenges for 8 Chloro 2 Methylisoquinolin 1 2h One

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of isoquinolinone derivatives is a well-established area of organic chemistry, yet the pursuit of more efficient, sustainable, and diverse synthetic routes remains a critical objective. For 8-Chloro-2-methylisoquinolin-1(2H)-one, future research could focus on several key areas. The development of novel synthetic strategies is paramount for accessing this and related compounds in a more efficient and environmentally benign manner. While classical methods for quinoline (B57606) and isoquinoline (B145761) synthesis exist, modern synthetic chemistry offers opportunities for significant improvements. rsc.orgnih.gov

Future synthetic explorations could include:

C-H Activation Strategies: Direct C-H functionalization represents a powerful tool for the construction of complex molecules by avoiding the pre-functionalization of starting materials. Research into the late-stage C-H chlorination of a 2-methylisoquinolin-1(2H)-one precursor could provide a more atom-economical and efficient route to the target molecule.

Flow Chemistry: The use of continuous flow reactors can offer enhanced control over reaction parameters, improved safety for hazardous reactions, and facile scalability. Developing a flow-based synthesis for 8-Chloro-2-methylisoquinolin-1(2H)-one could streamline its production for further studies.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful method for forging new bonds. The application of this technology to the synthesis of halogenated isoquinolinones could open up new reaction pathways and allow for the introduction of the chloro-substituent under milder conditions. acs.org

A significant challenge in the synthesis of this and related compounds is the regioselective introduction of the chlorine atom at the C-8 position. The development of highly selective catalysts and directing groups will be crucial to overcoming this hurdle.

Table 1: Potential Modern Synthetic Approaches for 8-Chloro-2-methylisoquinolin-1(2H)-one

| Methodology | Potential Advantages | Key Challenges |

| C-H Activation | High atom economy, reduced synthetic steps | Regioselectivity, catalyst development |

| Flow Chemistry | Enhanced safety, scalability, and control | Initial setup cost, optimization of flow parameters |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Substrate scope, catalyst stability |

Unveiling Undiscovered Biological Targets and Mechanisms of Action

The biological activity of isoquinoline alkaloids and their derivatives is vast and varied, with many exhibiting significant anticancer properties. nih.govnih.gov These compounds are known to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. nih.gov While the specific biological targets of 8-Chloro-2-methylisoquinolin-1(2H)-one remain unelucidated, the broader class of isoquinolinones has been shown to interact with a range of biological macromolecules.

Future research should be directed towards:

Target Identification and Validation: High-throughput screening of 8-Chloro-2-methylisoquinolin-1(2H)-one against a panel of kinases, phosphatases, and other cancer-related proteins could identify its primary molecular targets. Techniques such as chemical proteomics and affinity-based pulldown assays will be invaluable in this endeavor.

Mechanism of Action Studies: Once a target is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its biological effect. This could involve investigating its impact on downstream signaling pathways, protein-protein interactions, and cellular processes. For instance, some isoquinoline derivatives have been shown to inhibit inhibitor of apoptosis proteins (IAPs). nih.gov

Exploration of New Therapeutic Areas: Beyond cancer, isoquinolinone derivatives have shown potential in treating a range of other diseases. It would be prudent to screen 8-Chloro-2-methylisoquinolin-1(2H)-one for activity in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases.

A key challenge will be to deconvolute the specific contribution of the chloro and methyl substituents to the biological activity and target selectivity of the molecule. Structure-activity relationship (SAR) studies with a library of analogues will be essential to address this. chemrxiv.org

Table 2: Potential Biological Activities of Isoquinolinone Derivatives

| Biological Activity | Potential Molecular Targets | Relevant Therapeutic Area |

| Anticancer | Tubulin, Topoisomerase I, Kinases, IAPs nih.govnih.govrsc.org | Oncology |

| Anti-inflammatory | Cytokine production pathways | Immunology |

| Neuroprotective | Monoamine oxidase (MAO) | Neurology |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govresearchgate.netmdpi.com These computational tools can be leveraged to accelerate the design and optimization of novel drug candidates. For a compound like 8-Chloro-2-methylisoquinolin-1(2H)-one, where empirical data is scarce, AI and ML can play a particularly crucial role.

Future applications in this area include:

De Novo Design: Generative AI models can be used to design novel isoquinolinone derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.com These models can learn from existing chemical data to propose new structures that are likely to be active.

Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the biological activity of new isoquinolinone analogues before they are synthesized. nih.gov This can help to prioritize the most promising compounds for synthesis and testing.

ADMET Prediction: AI-based models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, which is a critical step in the drug development process. springernature.com This can help to identify potential liabilities early on and guide the design of safer and more effective drugs.

The primary challenge in applying AI and ML to the study of 8-Chloro-2-methylisoquinolin-1(2H)-one will be the limited availability of high-quality data for this specific scaffold. The development of robust and predictive models will require the generation of a sufficiently large and diverse dataset of related compounds and their biological activities.

Table 3: Applications of AI and Machine Learning in the Study of Isoquinolinones

| AI/ML Application | Objective | Potential Impact |

| De Novo Design | Generate novel and optimized molecular structures | Accelerate the discovery of lead compounds |

| QSAR Modeling | Predict biological activity from chemical structure | Prioritize synthetic targets and reduce experimental costs |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles | Improve the success rate of drug development |

Development of Advanced Analytical Techniques for Trace Analysis in Complex Matrices

The ability to accurately and sensitively detect and quantify a compound in complex biological and environmental matrices is essential for its development as a therapeutic agent. For 8-Chloro-2-methylisoquinolin-1(2H)-one, the development of advanced analytical techniques will be crucial for pharmacokinetic studies, metabolism profiling, and environmental monitoring.

Future research in this area should focus on:

High-Sensitivity Mass Spectrometry: The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) is a powerful technique for the trace analysis of small molecules. dphen1.com The development of a validated LC-HRMS method for 8-Chloro-2-methylisoquinolin-1(2H)-one will be a priority.

Novel Sample Preparation Techniques: The efficiency of trace analysis is often limited by the sample preparation step. The development of novel and selective solid-phase extraction (SPE) or liquid-liquid extraction (LLE) methods will be important for isolating the compound from complex matrices.

Capillary Electrophoresis: Capillary electrophoresis (CE) offers high separation efficiency and low sample consumption, making it an attractive alternative to LC for certain applications. The development of a CE-based method for the analysis of 8-Chloro-2-methylisoquinolin-1(2H)-one could provide complementary information to LC-based methods.

A significant challenge will be the potential for the compound to undergo metabolism or degradation in biological systems, leading to the formation of various metabolites. The analytical methods developed must be capable of separating and identifying these metabolites to provide a complete picture of the compound's fate in the body.

Table 4: Potential Analytical Techniques for 8-Chloro-2-methylisoquinolin-1(2H)-one

| Analytical Technique | Key Features | Primary Application |

| LC-HRMS | High sensitivity and selectivity | Pharmacokinetic and metabolism studies |

| GC-MS | Suitable for volatile and thermally stable compounds | Analysis of volatile derivatives or impurities |

| Capillary Electrophoresis | High separation efficiency, low sample volume | Orthogonal separation and analysis |

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted nature of modern drug discovery necessitates a collaborative and interdisciplinary approach. The successful development of 8-Chloro-2-methylisoquinolin-1(2H)-one will require the expertise of scientists from a wide range of disciplines.

Future collaborative opportunities include:

Academia-Industry Partnerships: Collaborations between academic research groups with expertise in synthetic and medicinal chemistry and pharmaceutical companies with resources for high-throughput screening and clinical development can accelerate the translation of basic research into new medicines. acs.org

Consortia of Computational and Experimental Scientists: The integration of computational modeling and experimental validation is a powerful paradigm in drug discovery. numberanalytics.com The formation of research consortia that bring together computational chemists, biologists, and medicinal chemists will be crucial for the rational design and development of new isoquinolinone-based therapies.

International Collaborations: Global health challenges require global solutions. International collaborations can facilitate the sharing of knowledge, resources, and expertise, leading to more rapid progress in the field.

The main challenge in fostering these collaborations will be the establishment of effective communication channels, the protection of intellectual property, and the alignment of research goals and priorities among the different partners.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.